molecular formula C7H5BrN2OS2 B598114 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1198475-40-9

6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B598114
CAS No.: 1198475-40-9
M. Wt: 277.154
InChI Key: IOHONOJVTPAGLZ-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a bromine atom, a methylthio group, and a thieno[2,3-d]pyrimidin-4(3H)-one core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps starting from readily available precursors. One common method includes the following steps:

    Gewald Reaction: This involves the reaction of 2,5-dihydroxy-1,4-dithiane with malononitrile to form a thieno[2,3-d]pyrimidine intermediate.

    Bromination: The intermediate undergoes bromination using reagents such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Condensation and Cyclization: The brominated intermediate is then subjected to condensation and cyclization reactions to form the final thienopyrimidine structure.

    Dimroth Rearrangement: This step ensures the correct positioning of functional groups within the molecule

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the thieno[2,3-d]pyrimidine ring, potentially leading to debromination or ring reduction.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Comparison with Similar Compounds

    6-Bromo-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but different positioning of the thieno ring.

    6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one: Contains a pyridine ring instead of a thieno ring.

    6-Bromo-2-(methylthio)quinazolin-4(3H)-one: Features a quinazoline core instead of a thienopyrimidine core.

Uniqueness: 6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific thienopyrimidine structure, which imparts distinct chemical and biological properties. Its reactivity and potential biological activities make it a valuable compound in various research fields .

Properties

IUPAC Name

6-bromo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS2/c1-12-7-9-5(11)3-2-4(8)13-6(3)10-7/h2H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHONOJVTPAGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(S2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670663
Record name 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-40-9
Record name 6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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